molecular formula C6H2BrFINO2 B1591851 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene CAS No. 144580-17-6

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene

Cat. No. B1591851
M. Wt: 345.89 g/mol
InChI Key: FCTQLTWMQHZGJK-UHFFFAOYSA-N
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Description



  • 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is an organic compound with the molecular formula C<sub>6</sub>H<sub>2</sub>BrFINO<sub>2</sub> .

  • It belongs to the class of nitro compounds , which are characterized by the presence of a nitro group (-NO<sub>2</sub>) attached to an aromatic ring.

  • The compound contains bromine, fluorine, iodine, and nitro functional groups, making it an interesting molecule for further investigation.





  • Synthesis Analysis



    • The synthesis of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene can be achieved through various methods, including direct substitution reactions and oxidation of primary amines.

    • One possible synthetic route involves the reaction of 1-bromo-2-nitrobenzene with a fluorine-containing reagent, followed by iodination.





  • Molecular Structure Analysis



    • The molecular formula of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is C<sub>6</sub>H<sub>2</sub>BrFINO<sub>2</sub> .

    • The compound consists of a benzene ring with substituents at different positions: bromine (Br), fluorine (F), iodine (I), and a nitro group (-NO<sub>2</sub>).

    • The arrangement of these atoms in the molecule determines its properties and reactivity.





  • Chemical Reactions Analysis



    • 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene can participate in various chemical reactions due to the presence of functional groups.

    • For example, it can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, where the nitro group is replaced by another substituent.





  • Physical And Chemical Properties Analysis



    • Boiling Point : The boiling point of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is approximately 324.9°C .

    • Density : The density is 2.3 g/cm³ .

    • Solubility : The compound has low water solubility, and a saturated solution in water is less than 10% by weight.

    • Infrared Spectra : Nitro compounds exhibit strong infrared bands around 1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> .

    • Electronic Spectra : A weak n → π∗ transition occurs in the electronic spectra around 270 nm .




  • Scientific Research Applications

    Synthesis of Radiolabeled Compounds

    1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is utilized in the synthesis of complex radiolabeled compounds, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), through intricate multi-step reaction sequences. This process involves initial fluorination, followed by distillation and purification stages to yield isotonic, pyrogen-free, and sterile solutions of the target compound, with applications in positron emission tomography (PET) imaging (Klok et al., 2006).

    Halogenation Reactions

    The compound is also involved in halogenation reactions, where it can act as a substrate or intermediate. Studies have shown its use in ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, demonstrating its versatility in creating halogenated aromatic compounds, which are pivotal in various synthetic and industrial applications (Bovonsombat & Mcnelis, 1993).

    Vibrational Spectroscopy

    In the realm of vibrational spectroscopy, 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene serves as a key molecule for the study of substituent effects on benzene derivatives. The compound's unique halogenated structure allows for detailed analysis of in-plane and out-of-plane vibrations, contributing to a deeper understanding of molecular vibrations and their correlation with chemical structure (Reddy & Rao, 1994).

    Nitration Reactions

    The nitration of polyfluoro-benzenes and -biphenyls is another area where 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene finds application. Its reactivity under nitration conditions allows for the synthesis of mononitro-compounds, expanding the library of nitroaromatic compounds essential for the development of dyes, pharmaceuticals, and explosives (Coe, Jukes & Tatlow, 1966).

    Electron Attachment and Transfer Studies

    Research on electron attachment and transfer processes benefits from the use of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene. Studies involving dissociative electron attachment spectroscopy and negative ion mass spectrometry have utilized this compound to understand the dynamics of electron interactions with nitrobenzene derivatives, which is crucial for fields like radiation chemistry and materials science (Asfandiarov et al., 2007).

    Safety And Hazards



    • The compound is classified as hazardous due to its toxicity.

    • Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

    • Precautionary statements include P261 (avoid breathing dust/fume/gas), P264 (wash hands thoroughly after handling), and P271 (use only outdoors or in a well-ventilated area).




  • Future Directions



    • Further research could explore the compound’s reactivity, potential applications, and optimization of synthetic routes.

    • Investigating its biological activity and environmental impact would also be valuable.




    I hope this analysis provides a comprehensive overview of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-bromo-5-fluoro-2-iodo-3-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H2BrFINO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FCTQLTWMQHZGJK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H2BrFINO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90598749
    Record name 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90598749
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    345.89 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Bromo-5-fluoro-2-iodo-3-nitrobenzene

    CAS RN

    144580-17-6
    Record name Benzene, 1-bromo-5-fluoro-2-iodo-3-nitro-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=144580-17-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90598749
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Mix 4-fluoro-2-bromo-6-nitroaniline (15.5 g, 66.0 mmol) and 50% sulfuric acid (200 mL) and cool to 0°-5° C. Add, by dropwise addition, a solution of sodium nitrite (6.0 g, 86.4 mmol) in water (50 mL). Stir for 30 minutes and add solid potassium iodide (29 g, 173 mmol). Take up the product in ethyl acetate (300 mL), wash with saturated sodium hydrogen carbonate (2×200 mL), saturated sodium metabisulfite (2×200 mL) and water (200 mL). Dry (MgSO4), evaporate the solvent in vacuo and purify by silica gel chromatography to give 1-iodo-2-nitro-4-fluoro-6-bromobenzene as a yellow crystalline solid (17.81 g, 76%); mp 75°-76° C.
    Quantity
    15.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Quantity
    6 g
    Type
    reactant
    Reaction Step Two
    Quantity
    29 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Four
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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